3,4-Diaminobenzenethiol (CAS: 655247-00-0) is a highly specialized bifunctional aromatic building block featuring an ortho-diamine moiety and a reactive thiol group. In materials science and chemoinformatics, this specific functional combination is critical for designing surface-anchored sensors, self-assembled monolayers (SAMs), and functionalized metal nanoparticles [1]. The thiol group provides robust covalent anchoring to gold and silver surfaces via strong metal-sulfur bonds, while the ortho-diamine serves as a highly selective recognition site for nitric oxide (NO) and specific metal cations like Cu2+, as well as a condensation precursor for quinoxalines and benzimidazoles [2]. For industrial and laboratory procurement, its value lies in eliminating the need for multi-step conjugations by providing both surface-binding and target-recognition capabilities in a single compact molecule.
Procurement of generic diamines (such as 1,2-phenylenediamine) or generic aminothiols (such as 4-aminothiophenol) cannot replicate the dual-action performance of 3,4-diaminobenzenethiol. While 1,2-phenylenediamine can react with NO to form benzotriazoles, it lacks the thiol anchor required for surface-enhanced Raman scattering (SERS) or nanoparticle functionalization, leading to probe leaching or complete failure to assemble on noble metals [1]. Conversely, 4-aminothiophenol readily forms self-assembled monolayers on gold and silver but lacks the adjacent amine required to form the triazole ring, rendering it completely unresponsive to NO [1]. For applications requiring both surface immobilization and ortho-diamine reactivity, 3,4-diaminobenzenethiol is the non-interchangeable, procurement-critical choice.
3,4-Diaminobenzenethiol enables the construction of ratiometric SERS nanoprobes because it anchors to silver/gold via the thiol group while leaving the ortho-diamine free to react with NO. Upon NO exposure, it forms a triazole ring, generating a new Raman peak at 541 cm⁻¹ while the C-S reference peak at 1078 cm⁻¹ remains stable, allowing quantitative detection with a limit of 3.89 nmol/L[1]. Comparatively, 1,2-phenylenediamine cannot form stable Ag-S bonds, preventing the generation of a stable SERS signal, while 4-aminothiophenol cannot form the triazole ring, yielding zero NO-specific ratiometric response [1].
| Evidence Dimension | SERS Ratiometric NO Detection Limit and Structural Stability |
| Target Compound Data | 3.89 nmol/L LOD; stable Ag-S anchoring with 541 cm⁻¹/1078 cm⁻¹ ratiometric tracking |
| Comparator Or Baseline | 1,2-phenylenediamine (Lacks surface anchoring) / 4-aminothiophenol (Lacks NO reactivity) |
| Quantified Difference | Enables sub-4 nmol/L SERS NO detection where baseline analogs fail completely at either anchoring or sensing |
| Conditions | AuNSs@Ag nanoparticles, NO concentration range 10-60 nmol/L |
For researchers developing implantable or cellular SERS sensors, this compound is mandatory to achieve both stable metallic immobilization and selective NO recognition, ensuring mainstream laboratory workflow fit.
3,4-Diaminobenzenethiol acts as a highly specific ligand for gold nanoparticles (AuNPs) in the colorimetric detection of Cu2+. The unique coordination geometry provided by the combination of the thiol (for AuNP attachment) and the ortho-diamine (for Cu2+ chelation) allows for rapid, visible color changes proportional to Cu2+ concentration [1]. Assays utilizing this compound demonstrate a linear detection range of 0.5 μM to 2.0 μM with recoveries of 92–109%[1]. In contrast, generic thiols like 4-aminothiophenol lack the specific bidentate amine coordination environment, resulting in lower selectivity against competing heavy metal ions and failing to induce the required specific aggregation.
| Evidence Dimension | Cu2+ detection linearity and recovery in aqueous media |
| Target Compound Data | 0.5 - 2.0 μM linear range, 92-109% recovery |
| Comparator Or Baseline | Monofunctional thiols (e.g., 4-aminothiophenol) lacking bidentate amine chelation |
| Quantified Difference | High selectivity and direct aggregation response without secondary chelators |
| Conditions | Aqueous solution, unmodified or modified gold nanoparticles |
Procurement for environmental testing or assay development should prioritize this compound to simplify assay design and eliminate the need for multi-step nanoparticle functionalization.
The bifunctionality of 3,4-Diaminobenzenethiol allows it to be coupled with cyanine dyes (e.g., IR 1061) to create NO-responsive near-infrared (NIR-II) probes. The ortho-diamine acts as an electron donor, quenching the dye via photoinduced electron transfer (PET) [1]. Upon reaction with NO, the PET is inhibited, resulting in a massive fluorescence recovery. Studies show that the resulting probe exhibits a 9.2-fold fluorescence increment at 1050 nm upon NO treatment [1]. The presence of the thiol group provides a synthetic handle for further nucleophilic substitution that standard 1,2-phenylenediamine lacks, enabling integration into complex nanocarriers like mesoporous silica nanoparticles.
| Evidence Dimension | Fluorescence enhancement upon NO exposure |
| Target Compound Data | 9.2-fold increment at 1050 nm |
| Comparator Or Baseline | Unfunctionalized NIR dyes or OPD-based probes lacking secondary conjugation handles |
| Quantified Difference | 9.2-fold signal-to-noise enhancement with retained synthetic modularity |
| Conditions | 10 μM probe incubated with 10 μM NO at 37 °C for 15 min in PBS |
For in vivo imaging and diagnostic procurement, this compound provides both the NO-responsive switch and the chemical handle needed for advanced nanocarrier integration, proving its superior precursor suitability.
Ideal for manufacturing silver- or gold-based SERS nanoprobes for real-time, low-concentration tracking of nitric oxide in live cells or tissues, leveraging the compound's dual anchoring and sensing capabilities [1].
Used as a primary ligand for gold nanoparticles to create rapid, naked-eye or UV-Vis quantifiable detection kits for Cu2+ in water samples, avoiding the need for multi-step functionalization[2].
Serves as the reactive core for synthesizing NIR-II fluorescent probes used in monitoring drug-induced liver injury (DILI) or other NO-related pathologies, utilizing its PET quenching mechanism and synthetic modularity[3].